3-(Hydroxyphenylmethyl)phenol
Overview
Description
. It is a type of phenolic compound, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. Phenolic compounds are known for their antioxidant properties and are widely used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxyphenylmethyl)phenol can be synthesized through several methods:
Nucleophilic Aromatic Substitution: This method involves the substitution of an aryl halide with a nucleophile.
Fries Rearrangement: This method involves the rearrangement of phenolic esters under acidic conditions to produce hydroxyaryl ketones, which can then be reduced to phenols.
Hydroxymethylation: This eco-friendly method involves the hydroxymethylation of phenols and phenolic ketones in water, yielding good results.
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyphenylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate (Na2Cr2O7) or potassium nitrosodisulfonate (Fremy’s salt)
Electrophilic Aromatic Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2)
Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts catalysts
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols
Scientific Research Applications
3-(Hydroxyphenylmethyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Hydroxyphenylmethyl)phenol involves its antioxidant properties. The hydroxyl group (-OH) attached to the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . This compound can also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
3-(Hydroxyphenylmethyl)phenol can be compared with other phenolic compounds, such as:
Phenol: A simpler phenolic compound with similar antioxidant properties but less complex structure.
Hydroquinone: Another phenolic compound known for its redox properties and use in skin-lightening products.
Quinones: Oxidized derivatives of phenols with significant roles in biological redox processes.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Properties
IUPAC Name |
3-[hydroxy(phenyl)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVOYHIJRINIFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300174 | |
Record name | 3-Hydroxy-α-phenylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7765-98-2 | |
Record name | 3-Hydroxy-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7765-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-α-phenylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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